molecular formula C18H25BF3NO4 B8472236 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B8472236
M. Wt: 387.2 g/mol
InChI Key: SFEVJBTUEDWYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a tert-butyl group, a dioxaborolane ring, and a trifluoromethyl group. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can lead to the formation of boranes or other reduced species.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenylcarbamate: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-methylphenylcarbamate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)carbamate imparts unique properties, such as increased lipophilicity and stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring these specific characteristics .

Properties

Molecular Formula

C18H25BF3NO4

Molecular Weight

387.2 g/mol

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C18H25BF3NO4/c1-15(2,3)25-14(24)23-13-10-11(18(20,21)22)8-9-12(13)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3,(H,23,24)

InChI Key

SFEVJBTUEDWYNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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